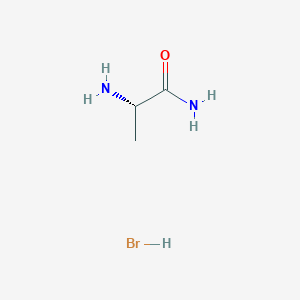

(S)-2-Aminopropanamide hydrobromide

描述

(S)-2-Aminopropanamide hydrobromide is a chiral organic compound with the molecular formula C3H8BrNO. It is a derivative of 2-aminopropanamide, where the amide group is bonded to a chiral center, making it an optically active compound. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-aminopropanamide hydrobromide typically involves the following steps:

Starting Material:

Amidation Reaction: The carboxylic acid group of (S)-2-aminopropanoic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) to yield (S)-2-aminopropanamide.

Formation of Hydrobromide Salt: The free base (S)-2-aminopropanamide is then reacted with hydrobromic acid (HBr) to form the hydrobromide salt, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and yield.

Purification: Employing crystallization techniques to purify the hydrobromide salt, ensuring high purity and solubility.

化学反应分析

Types of Reactions: (S)-2-Aminopropanamide hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Formation of substituted amides or amines.

Oxidation Reactions: Formation of imines or nitriles.

Reduction Reactions: Formation of primary amines.

科学研究应用

Chemistry

(S)-2-Aminopropanamide hydrobromide is widely used as a chiral building block in organic synthesis. Its chirality allows for the creation of stereochemically diverse compounds, which are essential in drug development and materials science. The compound participates in various chemical reactions, including:

- Amidation : Formation of amides from carboxylic acids.

- Imination : Reaction with carbonyl compounds to form imines.

- Condensation : Formation of larger molecular structures through the combination of smaller units.

These reactions enable the synthesis of pharmaceuticals and fine chemicals with specific desired properties .

Biology

In biological research, this compound serves as a precursor for synthesizing various biologically active compounds. Its applications include:

- Pharmaceutical Development : The compound is investigated for potential therapeutic properties, contributing to the development of new drugs targeting specific diseases.

- Biochemical Pathway Modulation : It can influence enzymatic activities and receptor interactions, making it a candidate for studying metabolic pathways and drug mechanisms .

Medicine

The compound has been explored for its role in drug development due to its potential therapeutic effects. Research indicates that this compound may exhibit:

- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression .

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, leading to potential applications in treating diseases that involve dysregulated enzyme activity .

Case Studies

-

Anticancer Research :

A study demonstrated that modifications to the structure of this compound could enhance its anticancer properties by increasing its efficacy against glioblastoma cell lines . The presence of specific functional groups was crucial for maintaining biological activity. -

Enzymatic Activity :

Research indicated that amidase enzymes could effectively hydrolyze amide bonds in substrates like this compound. This characteristic opens avenues for therapeutic applications where enzyme modulation is beneficial . -

Synthetic Approaches :

A review highlighted various synthetic routes involving this compound in the production of new chemical entities approved for clinical use. These processes emphasize the compound's importance in developing innovative drugs .

作用机制

The mechanism of action of (S)-2-aminopropanamide hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.

相似化合物的比较

®-2-Aminopropanamide Hydrobromide: The enantiomer of (S)-2-aminopropanamide hydrobromide, differing in its chiral configuration.

2-Aminopropanamide Hydrochloride: Similar compound with a different counterion (chloride instead of bromide).

Uniqueness:

Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to its specific interaction with chiral biological targets.

Solubility: The hydrobromide salt form enhances solubility in aqueous solutions, making it more suitable for certain applications compared to its hydrochloride counterpart.

生物活性

(S)-2-Aminopropanamide hydrobromide is a chiral amide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by its chiral center, which significantly influences its biological interactions. The synthesis typically involves the amidation of (S)-2-aminopropanoic acid, followed by the formation of the hydrobromide salt through reaction with hydrobromic acid. This process can be summarized as follows:

- Amidation Reaction :

- Conversion of (S)-2-aminopropanoic acid to (S)-2-aminopropanamide using thionyl chloride and ammonia.

- Formation of Hydrobromide Salt :

- Reaction of (S)-2-aminopropanamide with HBr to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as:

- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulator : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

1. Pharmacological Potential

This compound has been investigated for its pharmacological properties, particularly in the context of drug development:

- Precursor in Drug Synthesis : It serves as a building block for synthesizing biologically active compounds, including potential pharmaceuticals.

- Therapeutic Applications : Preliminary studies suggest it may have applications in treating various conditions, although specific therapeutic indications are still under investigation.

2. Case Studies and Research Findings

Recent studies have explored the compound's biological effects in different contexts:

- A study on synthetic opioid analgesics highlighted that derivatives related to (S)-2-aminopropanamide exhibited significant affinity for μ-opioid receptors, suggesting potential analgesic properties .

- Another investigation focused on dual inhibitors for lung cancer treatment demonstrated that modifications to amide structures could enhance inhibitory activity against specific enzymes critical for cancer cell survival .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Chiral Configuration | Biological Activity |

|---|---|---|

| This compound | S | Potential enzyme inhibitor and receptor modulator |

| (R)-2-Aminopropanamide Hydrobromide | R | May exhibit different activity due to chirality |

| 2-Aminopropanamide Hydrochloride | None | Similar chemical structure but differing solubility |

Uniqueness : The chirality of this compound may lead to distinct biological activities compared to its enantiomer and other related compounds, emphasizing the importance of stereochemistry in drug design .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Aminopropanamide hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves chiral starting materials such as (S)-2-aminopropanamide, reacted with hydrobromic acid under controlled anhydrous conditions to prevent hydrolysis. Reaction parameters like temperature (e.g., 0–5°C to minimize racemization), stoichiometric ratios (1:1 HBr to amine), and inert atmospheres (argon/nitrogen) are critical for yield and enantiomeric purity. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances crystallinity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm stereochemistry and hydrogen bonding patterns in the hydrobromide salt .

- Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis.

- FTIR Spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and N-H bending).

- X-ray Diffraction (XRD) for resolving crystallographic ambiguities, particularly protonation sites and salt formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Conduct reactions in fume hoods to mitigate inhalation risks. In case of accidental contact, rinse skin/eyes with water for 15 minutes and consult medical personnel. Store the compound in airtight containers under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrobromide salts of amino acid derivatives?

- Methodological Answer: Contradictions often arise from protonation site variability (e.g., amine vs. adjacent functional groups). Validate structures using:

- High-resolution XRD coupled with Hirshfeld surface analysis to map hydrogen bonding networks.

- Cross-referencing the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .

- Solid-state NMR to confirm dynamic protonation states under varying humidity .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

- Methodological Answer:

- Chiral Catalysts: Use (S)-specific catalysts like BINAP-metal complexes to suppress racemization.

- Kinetic Resolution: Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers.

- Process Monitoring: Implement inline polarimetry or chiral HPLC (e.g., Chiralpak® AD-H column) for real-time purity assessment .

Q. How does protonation site variability in hydrobromide salts influence biochemical activity?

- Methodological Answer: Protonation at the amino group versus the amide nitrogen alters solubility and receptor binding. To assess this:

- Computational Modeling: Use density functional theory (DFT) to predict proton affinity and pKa shifts.

- Isothermal Titration Calorimetry (ITC): Compare binding thermodynamics of different protonation states with target enzymes (e.g., proteases) .

- pH-Dependent NMR to track protonation dynamics in physiological buffers .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer: Discrepancies may stem from polymorphic forms or residual solvents. Standardize measurements by:

- Dynamic Light Scattering (DLS) to detect particle size variations.

- Thermogravimetric Analysis (TGA) to quantify solvent content.

- Solubility Screening in buffered solutions (pH 1–12) to map pH-solubility profiles .

Q. Tables for Key Data

属性

IUPAC Name |

(2S)-2-aminopropanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAVGTZKLGIZPY-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595327 | |

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-80-1 | |

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。